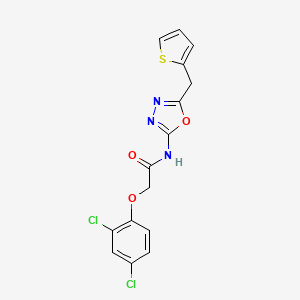

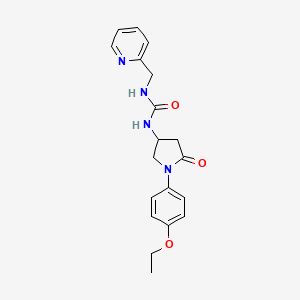

![molecular formula C13H18N2O4 B2969672 Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate CAS No. 144226-16-4](/img/structure/B2969672.png)

Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate” is a chemical compound. It is also known by its molecular formula: C13H18N2O4 .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl (substituted benzamido)phenylcarbamate derivatives, has been reported. These were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Applications De Recherche Scientifique

Intermediate in Biologically Active Compounds Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao, Guo, Lan, and Xu (2017) demonstrated a rapid synthetic method for a related compound, which highlights the significance of such intermediates in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Synthesis and Characterization in Organic Chemistry The compound plays a role in organic chemistry as a building block for various syntheses. Smith, El‐Hiti, & Alshammari (2013) explored the directed lithiation of similar carbamates, which is crucial for producing high yields of substituted products. This indicates the compound's utility in advanced organic synthesis and its potential for creating diverse chemical entities (Smith, El‐Hiti, & Alshammari, 2013).

Environmental Impact Studies In environmental science, related compounds like ethyl tert-butyl ether (ETBE) are studied for their effects on the environment. For example, Bartling, Schloter, & Wilke (2010) investigated the impact of ETBE on soil ecology, specifically its effect on nitrification. Such studies are essential for understanding and mitigating the environmental impacts of chemical compounds (Bartling, Schloter, & Wilke, 2010).

Gasoline Oxygenate Synthesis Compounds like ETBE, synthesized from reactions involving tert-butyl alcohols, are used as gasoline oxygenates. Their production processes and optimization, as explored by Menezes & Cataluña (2008), are vital for enhancing fuel efficiency and reducing emissions (Menezes & Cataluña, 2008).

Membrane Separation Performance In the field of bio-fuel purification, the synthesis of related compounds such as ETBE is studied for its separation by pervaporation, a membrane separation process. Wang et al. (2014) researched the grafting of multi-block copolymers to improve membrane permeability and selectivity for ETBE purification, showcasing the application of tert-butyl carbamates in industrial processes (Wang et al., 2014).

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPYNCZCYJBYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2969591.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2969602.png)

![1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2969604.png)

![4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2969605.png)

![[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone](/img/structure/B2969607.png)

![N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2969608.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2969609.png)